2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester can be synthesized through the esterification of cinnamic acid with isobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Cinnamic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester and amide derivatives.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Isobutyl cinnamate is widely used in the cosmetic industry primarily as a fragrance ingredient . Its pleasant scent makes it a popular choice in perfumes, lotions, and other personal care products. The compound's stability and solubility in oils enhance its utility in formulations.

Case Study: Fragrance Formulations

A study published by the Journal of Cosmetic Science highlighted the successful incorporation of isobutyl cinnamate in a variety of fragrance formulations. The compound was noted for its ability to blend well with floral and fruity notes while providing a long-lasting scent profile .

Food Flavoring

In the food industry, isobutyl cinnamate serves as a flavoring agent . It is particularly valued for imparting a sweet, cinnamon-like flavor to products such as baked goods, candies, and beverages.

Data Table: Flavoring Applications

| Application Type | Product Examples | Concentration Used |

|---|---|---|

| Baked Goods | Cakes, Cookies | 0.1% - 0.5% |

| Candies | Chewing Gum, Hard Candies | 0.05% - 0.2% |

| Beverages | Soft Drinks, Alcoholic Beverages | 0.1% - 0.3% |

Industrial Uses

Isobutyl cinnamate finds applications in industrial settings as well. It is utilized in the production of coatings and adhesives , where it acts as a plasticizer and stabilizer.

Case Study: Coating Formulations

Research conducted by the National Institute of Standards and Technology (NIST) indicated that incorporating isobutyl cinnamate into polymer coatings improved flexibility and adhesion properties without compromising durability .

Environmental Considerations

While isobutyl cinnamate has beneficial applications, it is essential to consider its environmental impact. Regulatory assessments have indicated that substances like isobutyl cinnamate may pose risks if released into aquatic environments due to potential toxicity to aquatic organisms .

Exposure Scenarios

The Canadian Environmental Protection Act (CEPA) outlines scenarios for assessing the environmental risks associated with industrial releases of such compounds:

- Scenario A: Industrial point source release during manufacturing.

- Scenario B: Down-the-drain release from consumer products.

Safety Data Table

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Skin Sensitization Potential | Moderate |

| Environmental Persistence | Moderate |

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl cinnamate: Another ester of cinnamic acid, used in fragrances and flavors.

Methyl cinnamate: Similar in structure and used for its aromatic properties.

Isobutyl benzoate: Shares the isobutyl group but has a different aromatic acid component.

Uniqueness

2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester is unique due to its specific ester linkage and the presence of the isobutyl group, which imparts distinct physical and chemical properties compared to other cinnamic acid esters .

Actividad Biológica

2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester, commonly referred to as phenyl methacrylate, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Chemical Formula : CHO

- Molecular Weight : 204.27 g/mol

- CAS Number : 2495-39-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, which may participate in further biochemical reactions. These reactions can modulate enzyme activities and influence signaling pathways within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects : Studies have shown that phenyl methacrylate possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi .

- Antioxidant Activity : The compound has been investigated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .

- Anti-inflammatory Properties : Some studies suggest that this ester may exhibit anti-inflammatory effects by modulating inflammatory pathways .

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of various esters, including this compound. The results indicated significant inhibition of growth in drug-resistant bacterial strains, highlighting the compound's potential as a natural antimicrobial agent . -

Antioxidant Capacity Assessment :

In a comparative analysis with other natural compounds extracted from Elaeagnus angustifolia, the antioxidant activity of phenyl methacrylate was found to be comparable to well-known antioxidants. This suggests its potential application in food preservation and health supplements .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| 2-Propenoic acid, methyl ester | Moderate | Low | Commonly used in cosmetics |

| Cinnamic acid derivatives | High | Moderate | Known for strong bioactivity |

| Phenyl methacrylate (this compound) | High | High | Effective against resistant strains |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Enzyme Interaction : The compound has been shown to interact with enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

- Cellular Effects : In vitro studies demonstrated that phenyl methacrylate could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Propiedades

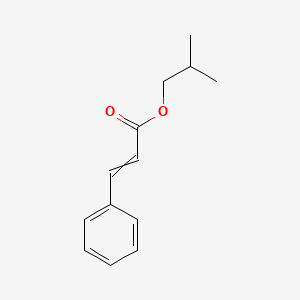

IUPAC Name |

2-methylpropyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZUZPKOFSOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047646 | |

| Record name | Isobutyl 3-phenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-67-8 | |

| Record name | Isobutyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 3-phenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.